molecular formula C23H18FN3O3 B10980976 3-(4-fluorophenyl)-N-(2-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

3-(4-fluorophenyl)-N-(2-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B10980976
M. Wt: 403.4 g/mol
InChI Key: NTNWDDQMXZXKPI-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a methoxyphenylmethyl group, and a dihydroquinazoline core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting with the preparation of the dihydroquinazoline core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization or chromatography techniques to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents, leading to a diverse range of derivatives .

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide stands out due to its unique dihydroquinazoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C23H18FN3O3

Molecular Weight

403.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C23H18FN3O3/c1-30-21-5-3-2-4-16(21)13-25-22(28)15-6-11-19-20(12-15)26-14-27(23(19)29)18-9-7-17(24)8-10-18/h2-12,14H,13H2,1H3,(H,25,28)

InChI Key

NTNWDDQMXZXKPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=C(C=C4)F

Origin of Product

United States

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